molecular formula C34H47NO11 B10771195 Aconitine crystalline CAS No. 1217495-65-2

Aconitine crystalline

Cat. No.: B10771195
CAS No.: 1217495-65-2
M. Wt: 645.7 g/mol
InChI Key: XFSBVAOIAHNAPC-WSORPINJSA-N
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Description

Aconitine is a highly toxic alkaloid derived from the Aconitum plant species, commonly known as monkshood or wolfsbane. It is a member of the diterpenoid alkaloid family and is known for its complex chemical structure and potent biological activities. Aconitine has been used historically in traditional medicine, but its high toxicity limits its modern therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aconitine is challenging due to its intricate pentacyclic structure. One approach involves the construction of the AE fragment through a series of steps including hydroxylation, cyclization, and carbon extension. The AE fragment is then combined with the CD fragment via alkynylation, followed by radical cyclization to form the pentacyclic core .

Industrial Production Methods: Industrial production of aconitine typically involves extraction from the Aconitum plant species. The roots of the plant are harvested, dried, and subjected to solvent extraction to isolate aconitine. The crude extract is then purified using chromatographic techniques to obtain crystalline aconitine .

Chemical Reactions Analysis

Types of Reactions: Aconitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Aconitine has been extensively studied for its biological activities and potential therapeutic applications:

Mechanism of Action

Aconitine exerts its effects primarily by interacting with voltage-dependent sodium channels. It binds to neurotoxin binding site 2 on the alpha-subunit of the channel protein, preventing the inactivation of the sodium channels. This results in prolonged depolarization of the neuronal membrane, leading to increased excitability and potential toxicity. Aconitine’s action on sodium channels is responsible for its neurotoxic and cardiotoxic effects, including ventricular tachycardia and ventricular fibrillation .

Comparison with Similar Compounds

Aconitine is part of the C19-diterpenoid alkaloid family, which includes several other compounds with similar structures and biological activities:

Properties

CAS No.

1217495-65-2

Molecular Formula

C34H47NO11

Molecular Weight

645.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16R,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21-,22-,23+,24+,25?,26+,27+,28-,29+,31+,32-,33?,34-/m1/s1

InChI Key

XFSBVAOIAHNAPC-WSORPINJSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@H](C34[C@@H]1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

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